molecular formula C8H16O3 B8735462 methyl (R)-2-(tert-butyloxy)propionate CAS No. 832152-12-2

methyl (R)-2-(tert-butyloxy)propionate

Cat. No.: B8735462
CAS No.: 832152-12-2
M. Wt: 160.21 g/mol
InChI Key: HMNAQPHRRUSXOK-ZCFIWIBFSA-N
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Description

Methyl (R)-2-(tert-butyloxy)propionate is a chiral ester compound of interest in synthetic organic chemistry. It contains both a methyl ester and a tert-butyl ether group, a structure often employed as a building block or intermediate in the synthesis of more complex molecules . Compounds featuring the tert-butyloxy (tert-butoxy) group are frequently utilized in research and industrial settings to alter the physical and chemical properties of molecules, for instance, by increasing solubility in organic solvents or providing steric hindrance to protect sensitive areas during complex synthetic procedures . Similarly, the methyl ester group is a common functionality that can participate in various reactions or be further transformed into other functional groups, such as carboxylic acids . As a result, this chiral reagent serves as a valuable intermediate for researchers developing pharmaceuticals, agrochemicals, and other fine chemicals. It is strictly for use in a controlled laboratory setting by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

832152-12-2

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxy]propanoate

InChI

InChI=1S/C8H16O3/c1-6(7(9)10-5)11-8(2,3)4/h6H,1-5H3/t6-/m1/s1

InChI Key

HMNAQPHRRUSXOK-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)OC)OC(C)(C)C

Canonical SMILES

CC(C(=O)OC)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Functional Groups Key Structural Features
Methyl (R)-2-(tert-butyloxy)propionate* C8H16O3 Ester, tert-butyloxy, chiral center Bulky tert-butyl group, R-configuration
Methyl propionate (CAS 554-12-1) C4H8O2 Ester Simple alkyl ester
Methyl (R)-2-(4-hydroxyphenoxy)propionate (CAS 96562-58-2) C10H12O4 Ester, phenoxy, hydroxyl, chiral center Aromatic phenoxy group, R-configuration
Methyl (R)-2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate C17H14ClF3NO5 Ester, pyridyloxy, chloro, trifluoromethyl Heteroaromatic substituent, environmental hazard
NH2-Et-OtBu·HCl (CAS 335598-67-9) C7H18ClNO Amine, tert-butyloxy, hydrochloride Polar amino group with tert-butyl ether

Notes:

  • Aromatic substituents (e.g., phenoxy or pyridyloxy) enhance π-π interactions, making such derivatives useful in herbicidal applications .

Physical and Chemical Properties

Property This compound* Methyl Propionate Methyl (R)-2-(4-hydroxyphenoxy)propionate
Molecular Weight ~160.2 g/mol 88.11 g/mol 196.2 g/mol
Boiling Point Estimated 180–200°C (tert-butyl effect) 79–80°C Not reported
Solubility Likely low in water, high in organics Miscible with organic solvents Soluble in DMF, ethanol
Stability High (tert-butyl resists hydrolysis) Stable under standard conditions Sensitive to strong acids/bases

Key Observations :

  • The tert-butyl group likely reduces water solubility compared to simpler esters like methyl propionate .
  • Pyridyloxy-containing analogs (e.g., ) exhibit higher environmental hazards (UN 3082) due to halogen and fluorine substituents .

Reactivity Trends :

  • Tert-butyloxy esters are less prone to hydrolysis than acetates or formates due to steric shielding .
  • Phenoxy esters undergo electrophilic substitution reactions, enabling functionalization for herbicide synthesis .

Market Insights :

  • Methyl propionate’s global market is driven by demand in solvents and fragrances, with Asia-Pacific as a key producer .
  • Chiral esters like the target compound and CAS 96562-58-2 command premium pricing (e.g., $7–$423/g) due to specialized synthesis .

Ecological Impact :

  • Tert-butyloxy groups may persist in the environment due to low biodegradability, similar to tert-butyldimethylsilyl (TBS) ethers .
  • Phenoxy esters show moderate aquatic toxicity (e.g., LC50 for water fleas: ~10 mg/L) .

Q & A

Q. What are the recommended synthetic routes for methyl (R)-2-(tert-butyloxy)propionate, and how do reaction conditions affect yield and purity?

Methodological Answer: The synthesis of this compound typically involves enantioselective esterification or transesterification. Key methods include:

  • Catalytic asymmetric synthesis : Use of palladium catalysts (e.g., tetrachloropalladic acid) in methanol/toluene at 110°C yields high enantiomeric excess (e.g., 94–95% ee) .
  • Base-mediated reactions : Sodium hydroxide in aqueous or dimethylformamide (DMF) systems at 60–70°C can achieve yields >95% but may require post-reaction chiral purification .
  • Lipase-catalyzed resolution : Enzymatic methods in pseudo-eutectic systems reduce racemization and solvent use, enhancing enantioselectivity .

Q. Critical Factors :

  • Solvent polarity : Non-polar solvents (toluene) favor steric control of the tert-butyloxy group.
  • Temperature : Elevated temperatures (>100°C) risk racemization; enzymatic methods are preferable for thermosensitive intermediates .

Q. Which spectroscopic methods are most effective for characterizing the structural and enantiomeric integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of the tert-butyloxy group. For example, the tert-butyl protons appear as a singlet at δ 1.2–1.4 ppm, while the methoxy group resonates at δ 3.6–3.8 ppm .
  • Chiral HPLC : Use of Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol eluents resolves enantiomers. Retention time differences >2 minutes indicate high enantiomeric purity .
  • Polarimetry : Specific optical rotation ([α]D_D) values >+20° (e.g., +22.5° in methanol) confirm the (R)-configuration .

Validation : Cross-referencing with X-ray crystallography (if crystalline) or comparison to known chiral derivatives (e.g., methyl (R)-2-phenoxypropionate) ensures accuracy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

Methodological Answer: Racemization occurs via keto-enol tautomerism or base-catalyzed epimerization. Mitigation strategies include:

  • Low-temperature synthesis : Enzymatic resolutions at 25–40°C reduce thermal energy available for stereochemical inversion .
  • Protecting group selection : The tert-butyloxy group’s steric bulk hinders nucleophilic attack at the ester carbonyl, stabilizing the (R)-configuration .
  • Catalyst choice : Palladium catalysts with chiral ligands (e.g., BINAP) enhance asymmetric induction, achieving >95% ee in model reactions .

Case Study : A DMF/NaOH system at 60°C produced 1.3% undesired 2-methoxyacetophenone due to competing nucleophilic substitution; switching to toluene/Pd catalysis reduced impurities to <0.2% .

Q. What strategies are effective in resolving and quantifying minor enantiomeric impurities?

Methodological Answer:

  • Chiral GC-MS : Capillary columns (e.g., γ-cyclodextrin) coupled with electron ionization detect impurities at 0.1% levels.
  • Marfey’s reagent derivatization : Post-column derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide enhances HPLC sensitivity for trace (S)-enantiomers .
  • Dynamic kinetic resolution : Use of shvo catalyst in tandem with lipases enables real-time enantiomer interconversion, improving final ee to >99% .

Data Interpretation : A 0.5% impurity in HPLC correlates with a 1% decrease in biological activity in herbicide intermediates, underscoring the need for rigorous analysis .

Q. How does the tert-butyloxy group influence the compound’s stability, and what degradation products are observed?

Methodological Answer:

  • Hydrolytic stability : The tert-butyloxy group resists hydrolysis under acidic conditions (pH 3–5) but degrades in strong bases (pH >10) to form (R)-2-hydroxypropionic acid .
  • Thermal degradation : At >150°C, cleavage of the tert-butyloxy group releases isobutylene, detected via GC-MS as a dominant degradation pathway .
  • Oxidative stability : Exposure to peroxides or UV light generates methyl propionate and tert-butyl peroxide, identified via 1^1H NMR δ 1.2–1.3 ppm (tert-butyl) and δ 3.6 ppm (methoxy) .

Storage Recommendations : Store at –20°C under nitrogen, avoiding prolonged exposure to light or humidity .

Q. What role does this compound play as a chiral building block in pharmaceutical intermediates?

Methodological Answer: The tert-butyloxy group serves as a transient protecting group in synthesizing β-amino acids or herbicides. For example:

  • Herbicide intermediates : Methyl (R)-2-(4-hydroxyphenoxy)propionate derivatives exhibit herbicidal activity against broadleaf weeds via auxin mimicry .
  • Drug synthesis : Coupling with fluorenylmethyloxycarbonyl (Fmoc) groups enables peptide chain elongation in solid-phase synthesis .

Mechanistic Insight : The tert-butyloxy group’s electron-withdrawing effect stabilizes transition states in SN2 reactions, enhancing regioselectivity in subsequent alkylation steps .

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